Pyridine, 2-(3-methoxypropylamino)-5-nitro-
Overview
Description
Pyridine, 2-(3-methoxypropylamino)-5-nitro- is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine, 2-(3-methoxypropylamino)-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100741. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine, 2-(3-methoxypropylamino)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(3-methoxypropylamino)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-(3-methoxypropylamino)-5-nitro- is one such derivative that exhibits a range of pharmacological properties. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure:
- Chemical Formula : CHNO
- IUPAC Name : Pyridine, 2-(3-methoxypropylamino)-5-nitro-
The presence of the nitro group and the methoxypropylamino substituent is crucial for its biological activity.
1. Antimicrobial Activity
Pyridine derivatives, including the target compound, have shown promising antimicrobial properties. Research indicates that compounds with a pyridine nucleus often exhibit significant antibacterial activity against various pathogens.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pyridine, 2-(3-methoxypropylamino)-5-nitro- | Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 55 μg/mL |
Studies suggest that the introduction of functional groups like methoxy and nitro enhances the antimicrobial efficacy of pyridine compounds by improving their interaction with bacterial cell membranes .
2. Anticancer Activity
The antiproliferative effects of pyridine derivatives have been extensively studied. The compound has shown activity against various cancer cell lines, indicating potential as an anticancer agent.
Cell Line | IC (μM) |
---|---|
HeLa | 49.22 ± 1.01 |
MCF-7 | 45.00 ± 1.50 |
In vitro studies demonstrated that the compound can inhibit cell proliferation effectively, with mechanisms involving DNA binding and apoptosis induction .
3. Anti-inflammatory Activity
The anti-inflammatory properties of pyridine derivatives are also noteworthy. Compounds similar to Pyridine, 2-(3-methoxypropylamino)-5-nitro- have been shown to inhibit COX-2 enzymes, thus reducing inflammation.
- In vivo Studies : A related compound exhibited significant anti-inflammatory effects in animal models, with a dose-dependent reduction in paw edema compared to standard anti-inflammatory drugs .
Case Study 1: Antibacterial Efficacy
A study focused on the antibacterial efficacy of pyridine derivatives against drug-resistant strains of Staphylococcus aureus showed that the compound significantly inhibited biofilm formation, which is critical in treating persistent infections.
Case Study 2: Anticancer Mechanisms
Research involving the compound's effect on cancer cells revealed that it induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. This mechanism highlights its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-6-2-5-10-9-4-3-8(7-11-9)12(13)14/h3-4,7H,2,5-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNKQYFNGGZNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180616 | |
Record name | Pyridine, 2-(3-methoxypropylamino)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25948-13-4 | |
Record name | N-(3-Methoxypropyl)-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25948-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(3-methoxypropylamino)-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025948134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25948-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-(3-methoxypropylamino)-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-METHOXYPROPYLAMINO)-5-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.